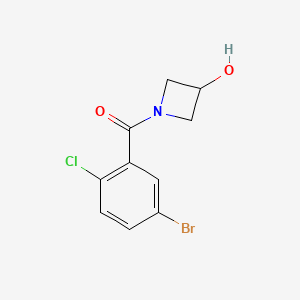
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol can be synthesized through several methods, typically involving the formation of the azetidine ring followed by functionalization. A common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable β-lactam precursor, the azetidine ring can be constructed via cyclization reactions.
Functionalization: The benzoyl group is introduced through acylation reactions, often using reagents like benzoyl chloride. The bromine and chlorine substituents are typically introduced via halogenation reactions using reagents such as bromine and thionyl chloride.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under specific conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Azetidines: Resulting from nucleophilic substitution.
Ketones and Alcohols: From oxidation and reduction reactions.
Ring-Opened Products: From ring-opening reactions.
科学的研究の応用
1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, often through covalent bonding or non-covalent interactions. The presence of halogen atoms enhances its ability to form halogen bonds, which can influence its binding affinity and specificity. The azetidine ring’s strain can also facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
類似化合物との比較
1-(5-Bromo-2-chlorobenzoyl)azetidin-2-one: A closely related compound with a similar structure but differing in the position of the hydroxyl group.
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine: Another related compound with a five-membered ring instead of the four-membered azetidine ring.
Uniqueness: 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine and chlorine atoms enhances its chemical versatility, making it a valuable compound in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
特性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFRSDRWOJVASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














